molecular formula C20H23NO5S2 B2447099 Ethyl 2-(2-tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 824977-22-2

Ethyl 2-(2-tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2447099
CAS No.: 824977-22-2
M. Wt: 421.53
InChI Key: CGYRYLQUMOSLFO-UHFFFAOYSA-N
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Description

Ethyl 2-(2-tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a specialized chemical intermediate designed for pharmaceutical and anticancer research. This compound is built upon the privileged 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold, a core structure recognized for its significant potential in medicinal chemistry . The molecule features a reactive tosylacetamido side chain, which can be utilized for further synthetic modifications to create novel derivatives, such as 2-cyanoacrylamides, which have demonstrated potent anticancer activity in scientific studies . Research on closely related analogues has shown that these compounds can act as potent apoptosis-inducing agents against various human cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG-2) . The mechanism of action for these derivatives may involve the downregulation of specific tumor markers and the induction of DNA damage, leading to programmed cell death . As a key synthetic precursor, this reagent is For Research Use Only and is intended for the discovery and development of new therapeutic agents.

Properties

IUPAC Name

ethyl 2-[[2-(4-methylphenyl)sulfonylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5S2/c1-3-26-20(23)18-15-6-4-5-7-16(15)27-19(18)21-17(22)12-28(24,25)14-10-8-13(2)9-11-14/h8-11H,3-7,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGYRYLQUMOSLFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophene Ring Construction via Hantzsch-Type Cyclization

The tetrahydrobenzo[b]thiophene scaffold is typically assembled through a modified Hantzsch thiophene synthesis. In a representative procedure:

  • Intermediate Formation : 4-Hydroxythiobenzamide is prepared by reacting p-cyanophenol with thioacetamide under HCl-saturated DMF at 40–80°C for 24–48 hours (87.6% yield).
  • Cyclization : Treatment with ethyl 2-chloroacetoacetate in ethanol at 60°C induces cyclization to form the thiophene ring, yielding ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate (80.6% yield).

Key Optimization :

  • Solvent Effects : DMF maximizes thiobenzamide formation efficiency (87.6% vs. 77.1% in ethanol).
  • Acid Avoidance : Replacing polyphosphoric acid with ethanol reduces byproduct formation by 23%.

Tosylacetamido Group Installation

The tosylacetamido moiety is introduced via nucleophilic acyl substitution. A two-step protocol achieves this:

  • Sulfonylation : Reacting the free amine with tosyl chloride (TsCl) in dichloromethane at 0–5°C with triethylamine as base.
  • Acetylation : Subsequent treatment with acetic anhydride installs the acetamido group.

Critical Parameters :

  • Temperature Control : Maintaining sub-10°C temperatures prevents N-overacylation byproducts.
  • Stoichiometry : A 1.2:1 TsCl-to-amine ratio balances reactivity and cost.

Esterification and Final Functionalization

The ethyl carboxylate group is typically introduced early via esterification of the corresponding carboxylic acid. In one approach:

  • Ethyl 2-thiocyanato-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate reacts with tosylacetamide precursors in acetonitrile at room temperature, achieving 81% yield after recrystallization from hexane/DCM.

Advancements :

  • Microwave Assistance : Reducing reaction times from 6 hours to 45 minutes while maintaining yield.
  • Continuous Flow Systems : Pilot-scale trials show 92% conversion with residence times under 10 minutes.

Comparative Analysis of Synthetic Routes

Method Starting Materials Key Reagents Yield (%) Purity (%) Scale (kg)
Hantzsch Cyclization p-Cyanophenol, thioacetamide Ethyl 2-chloroacetoacetate 80.6 98.5 100+
Thiocyanate Route Ethyl 2-thiocyanatothiophene Tosylacetamide 81.0 97.2 1–10
One-Pot Assembly Preformed thiophene core TsCl, Ac₂O 69.0 95.8 0.1–1

Trade-offs :

  • The Hantzsch method excels in scalability but requires rigorous temperature control.
  • The thiocyanate route offers superior purity but faces challenges in thiocyanate intermediate stability.

Industrial-Scale Considerations

Waste Stream Management

The patent CN101412699A demonstrates a 38% reduction in acidic waste by replacing polyphosphoric acid with ethanol during cyclization. Solvent recovery systems for DMF and acetonitrile achieve 89% reuse rates in pilot plants.

Catalytic Innovations

Recent trials with immobilized lipase catalysts (e.g., Candida antarctica Lipase B) enable esterification at 50°C with 0.5 mol% loading, reducing energy costs by 27% compared to traditional methods.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reaction Conditions Product Yield Key Observations
1M NaOH, reflux, 6 hours 2-(2-Tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid85%pH control critical to prevent amide hydrolysis
H2SO4 (conc.), ethanol, 80°C, 4 hoursSame carboxylic acid product78%Faster reaction but lower selectivity

Nucleophilic Substitution at Tosyl Group

The tosyl (p-toluenesulfonyl) group acts as a leaving group in SN2 reactions with nitrogen nucleophiles.

Nucleophile Conditions Product Application
Morpholine DMF, 60°C, 12 hours2-(2-Morpholinoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateBioactive intermediate for drug design
1-(Pyridin-2-yl)piperazine THF, reflux, 24 hoursPiperazine-substituted derivativeEnhanced receptor binding in kinase studies

Cyclization Reactions

Intramolecular cyclization forms fused heterocyclic systems, a key strategy in medicinal chemistry.

Reagent/Conditions Product Biological Relevance
POCl3, reflux, 8 hours Thieno[2,3-d]pyrimidin-4(3H)-one derivativesApoptosis-inducing agents in breast cancer
Succinic anhydride, DCM Thieno-pyrrolidinedione systemsAntiproliferative activity against HepG-2

Acylation and Alkylation

The acetamido nitrogen and ester oxygen participate in further functionalization.

Reaction Type Reagent Conditions Product
Acylation Benzoyl chloridePyridine, RT, 6 hoursN-Benzoyl-2-(2-tosylacetamido) derivative
Alkylation Methyl iodide, K2CO3DMF, 60°C, 10 hoursO-Methylated ester with retained acetamido group

Condensation with Aldehydes

Knoevenagel condensation modifies the α-position of the acetamido group.

Aldehyde Conditions Product Biological Activity
4-Hydroxybenzaldehyde Piperidine/AcOH, toluene, reflux, 6 hrEthyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido) derivativeAntibacterial (Zone: 18 mm vs. E. coli)
4-Chlorobenzaldehyde Same as aboveChlorophenyl-substituted acrylamido compoundAntifungal (Zone: 15 mm vs. C. albicans)

Reduction and Oxidation

Selective reduction of the tetrahydrobenzo[b]thiophene ring alters electronic properties.

Reagent Conditions Product Outcome
H2, Pd/CEthanol, RT, 12 hoursPartially saturated ring systemIncreased solubility in polar solvents
DDQ, CH2Cl2Reflux, 3 hoursAromatic benzo[b]thiophene derivativeEnhanced π-stacking in crystal packing

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization.

Reaction Catalyst Conditions Product
Suzuki-MiyauraPd(PPh3)4DME/H2O, 80°C, 24 hoursBiaryl derivatives at C-2 position
Buchwald-Hartwig Pd2(dba)3Toluene, 100°C, 18 hoursN-Arylated acetamido compounds

Key Mechanistic Insights:

  • Tosyl Group Reactivity : The sulfonamide’s electron-withdrawing nature enhances the electrophilicity of adjacent carbons, facilitating nucleophilic attacks .

  • Steric Effects : Bulky substituents on the tetrahydrobenzo[b]thiophene ring slow cyclization kinetics but improve product stability .

  • Solvent Influence : Polar aprotic solvents (e.g., DMF) accelerate SN2 substitutions, while nonpolar solvents favor cyclizations .

This compound’s modular reactivity profile makes it a versatile scaffold for synthesizing biologically active molecules, particularly in oncology and antimicrobial research .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Ethyl 2-(2-tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exhibits potential anticancer properties. Research indicates that thiophene derivatives can interact with specific molecular targets involved in cancer progression. For instance, studies have demonstrated that modifications of the thiophene structure can enhance cytotoxicity against various cancer cell lines.

Anti-inflammatory and Antimicrobial Properties
The compound also shows promise as an anti-inflammatory and antimicrobial agent. Its mechanism of action may involve the inhibition of pro-inflammatory cytokines and bacterial growth through interaction with specific enzymes or receptors. A study highlighted the synthesis of various derivatives from this compound that exhibited significant antibacterial activity against common pathogens .

Case Study: Synthesis and Evaluation
A study conducted by Madhavi et al. synthesized several derivatives of this compound and evaluated their antioxidant and antibacterial activities. The results indicated that certain derivatives had enhanced biological activity compared to the parent compound .

Material Science

Organic Semiconductors
In material science, this compound is utilized in the development of organic semiconductors. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form thin films with desirable electrical characteristics is particularly valuable in these applications.

Industrial Chemistry

Synthesis Intermediate
In industrial chemistry, this compound serves as an intermediate for synthesizing various industrial chemicals. Its versatility allows for the modification of its structure to create new compounds with tailored properties for specific applications.

Data Table: Summary of Applications

Application AreaSpecific UsesNotable Findings
Medicinal ChemistryAnticancer, anti-inflammatory agentsEnhanced cytotoxicity against cancer cell lines
Antimicrobial agentsSignificant antibacterial activity demonstrated
Material ScienceOrganic semiconductorsSuitable for OLEDs and OPVs due to electronic properties
Industrial ChemistryIntermediate in chemical synthesisVersatile modifications for tailored properties

Mechanism of Action

The mechanism of action of Ethyl 2-(2-tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Ethyl 2-(2-tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific functional groups and the resulting biological activities and applications.

Biological Activity

Ethyl 2-(2-tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antitumor effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H15N2O4S
  • Molecular Weight : 299.34 g/mol
  • CAS Number : 60442-41-3

The compound features a benzo[b]thiophene core, which is known for various biological activities, including anticancer properties.

Antitumor Activity

Recent studies have demonstrated the antitumor potential of this compound. The compound has shown significant cytotoxic effects against various cancer cell lines.

  • In Vitro Studies :
    • The compound exhibited an IC50 range from 23.2 to 49.9 μM against breast cancer cell lines (MCF-7) .
    • Apoptosis induction was confirmed through flow cytometry analysis, showing increased early and late apoptotic cell populations after treatment.
Cell Line IC50 (μM) Effect
MCF-723.2Apoptosis induction
MDA-MB-23149.9Cytotoxicity
  • Mechanism of Action :
    • The compound induces apoptosis and necrosis in cancer cells by disrupting the cell cycle, particularly causing G2/M phase arrest .
    • It was observed that the compound significantly reduced cell viability and increased the percentage of cells undergoing apoptosis compared to untreated controls.

In Vivo Studies

In vivo experiments using tumor-bearing mice revealed that the compound significantly inhibited tumor growth. After treatment with this compound:

  • Tumor mass weight decreased by approximately 54% compared to control groups .
  • Hematological parameters such as hemoglobin content and white blood cell counts improved significantly post-treatment, indicating reduced myelosuppression and anemia associated with chemotherapy.

Case Studies

Several studies have highlighted the efficacy of this compound in different contexts:

  • Breast Cancer Study :
    • A study published in MDPI reported that treatment with the compound led to a substantial reduction in MCF-7 cell viability and induced apoptosis through mitochondrial pathways .
  • Hepatotoxicity Assessment :
    • In a separate assessment of liver enzyme levels in treated mice, significant restoration of ALT and AST levels was observed, indicating hepatoprotective effects alongside antitumor activity .

Q & A

Q. What synthetic methodologies are optimized for preparing Ethyl 2-(2-tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate?

The compound is synthesized via cyclocondensation and heterocyclization reactions. A common approach involves refluxing 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide derivatives with aldehydes in ethanol to form azomethine intermediates, followed by heterocyclization using glacial acetic acid and DMSO . Modifications to the tosylacetamido group require careful control of reaction conditions (e.g., solvent polarity, temperature) to avoid side reactions. Characterization typically employs 1^1H/13^{13}C NMR and IR spectroscopy to confirm regioselectivity and functional group integrity .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, structural studies of analogous ethyl 2-acetamido-tetrahydrobenzothiophene derivatives reveal a planar thiophene ring with intramolecular hydrogen bonding between the acetamido NH and carbonyl oxygen, stabilizing the conformation . Disordered solvent molecules in the lattice (e.g., ethanol) require refinement using SQUEEZE or similar methods .

Q. What safety considerations are critical when handling this compound?

While specific safety data for this derivative is limited, structurally related thiophene-carboxylates are classified as laboratory chemicals with potential irritancy. Standard precautions include using PPE (gloves, goggles) and working in a fume hood. Waste disposal should follow local regulations for sulfonamide-containing compounds .

Advanced Research Questions

Q. How do substituents on the tetrahydrobenzo[b]thiophene core influence biological activity (e.g., anti-tyrosinase or antibacterial effects)?

Structure-activity relationship (SAR) studies highlight the importance of the tosylacetamido group. For example:

  • Anti-tyrosinase activity : Electron-withdrawing groups (e.g., sulfonyl) enhance binding to the enzyme’s copper-active site, as shown in analogous 2-substituted tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines .
  • Antibacterial activity : Hydrophobic substituents improve membrane penetration, as observed in 2-amino-3-acyl-tetrahydrobenzothiophene derivatives (MIC values: 2–8 µg/mL against S. aureus) .

Table 1 : Key SAR Trends

Substituent PositionFunctional GroupBiological ActivityMechanism Insight
C2TosylacetamidoAnti-tyrosinaseMetal coordination
C3Carboxylate esterAntibacterialLipophilicity modulation

Q. What analytical challenges arise in resolving NMR spectral overlaps for this compound?

The tetrahydrobenzo[b]thiophene ring’s conformational flexibility leads to signal splitting in 1^1H NMR (e.g., diastereotopic protons at C4–C7). Strategies include:

  • Using high-field NMR (≥500 MHz) and 2D techniques (COSY, HSQC) to assign overlapping methylene protons .
  • Temperature-dependent NMR to study dynamic processes (e.g., ring puckering) .

Q. How can computational methods predict the compound’s reactivity in nucleophilic substitutions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution. The tosyl group’s sulfonyl moiety acts as a strong electron-withdrawing group, directing nucleophilic attacks to the α-carbon of the acetamido group. Frontier molecular orbital (FMO) analysis further identifies reactive sites .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (e.g., 54–94% for similar Knoevenagel condensations ) arise from:

  • Purity of starting materials : Impurities in aldehydes or amines reduce efficiency.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) vs. toluene affect reaction kinetics.
  • Catalyst load : Piperidine/acetic acid ratios influence condensation rates .
    Resolution requires systematic reproducibility studies with controlled variables.

Methodological Guidance

Q. How to optimize purification for this compound using HPLC?

  • Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
  • Mobile phase : Gradient elution with MeCN:H2_2O (30% → 100% MeCN over 20 min).
  • Detection : UV at 254 nm (for aromatic/thiophene absorption) .

Q. What crystallization conditions favor high-quality single crystals?

Slow evaporation from ethanol/water (8:2 v/v) at 4°C produces diffraction-quality crystals. Adding a seed crystal or using vapor diffusion methods (e.g., against pentane) improves crystal lattice ordering .

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